REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4](SC)[N:3]=1.Cl[C:12]1C=C(C=CC=1)C(OO)=O.[S:22]([O-:26])([O-])(=[O:24])=S.[Na+].[Na+].C(=O)([O-])O.[Na+]>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:22]([CH3:12])(=[O:26])=[O:24])[N:3]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)SC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
sodium thiosulphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred over-night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room-temperature
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred over-night
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with sodium hydrogencarbonate (500 mL) and brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The resulting yellow solid was stirred with ether and 4,6-dichloro-2-methanesulfonyl-pyrimidine (32.6 g, 58%)
|
Type
|
FILTRATION
|
Details
|
was collected by filtration as a white solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |